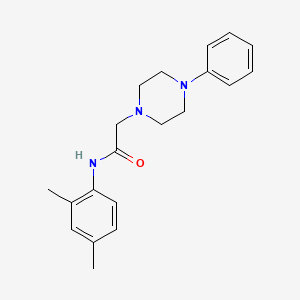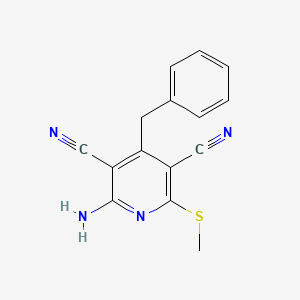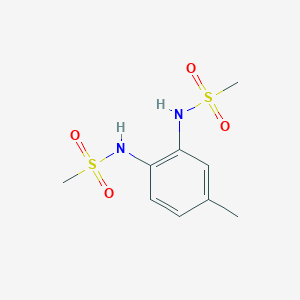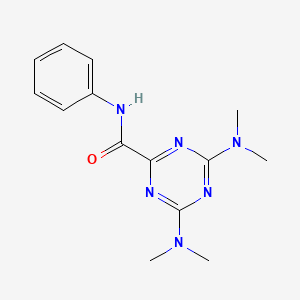
3-cyclopentyl-N-(4-methyl-3-nitrophenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyclopentyl-N-(4-methyl-3-nitrophenyl)propanamide, also known as CX-717, is a novel cognitive enhancer that has gained attention due to its potential to improve memory and cognitive function. This compound belongs to the class of ampakines, which are positive allosteric modulators of AMPA receptors in the brain.
作用機序
3-cyclopentyl-N-(4-methyl-3-nitrophenyl)propanamide works by modulating the activity of AMPA receptors in the brain. AMPA receptors are responsible for the fast excitatory neurotransmission in the brain and are involved in learning and memory processes. 3-cyclopentyl-N-(4-methyl-3-nitrophenyl)propanamide enhances the activity of these receptors, leading to increased synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects:
In addition to its cognitive-enhancing effects, 3-cyclopentyl-N-(4-methyl-3-nitrophenyl)propanamide has been shown to have other biochemical and physiological effects. It has been found to increase the release of acetylcholine in the brain, which is a neurotransmitter involved in learning and memory. 3-cyclopentyl-N-(4-methyl-3-nitrophenyl)propanamide also increases the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
実験室実験の利点と制限
One advantage of using 3-cyclopentyl-N-(4-methyl-3-nitrophenyl)propanamide in lab experiments is its specificity for AMPA receptors, which allows for targeted modulation of these receptors. However, one limitation is that 3-cyclopentyl-N-(4-methyl-3-nitrophenyl)propanamide has a short half-life in the body, which may limit its effectiveness in long-term studies.
将来の方向性
There are several potential future directions for research on 3-cyclopentyl-N-(4-methyl-3-nitrophenyl)propanamide. One area of interest is its potential use in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Another area of research is the development of more potent and selective ampakines that can enhance cognitive function with fewer side effects. Finally, there is interest in exploring the use of 3-cyclopentyl-N-(4-methyl-3-nitrophenyl)propanamide in combination with other cognitive enhancers to achieve synergistic effects.
合成法
The synthesis of 3-cyclopentyl-N-(4-methyl-3-nitrophenyl)propanamide involves the reaction of 4-methyl-3-nitrobenzoyl chloride with cyclopentylamine in the presence of a base. The resulting intermediate is then coupled with 3-bromopropionyl chloride to form the final product. This method was first described in a patent by Cortex Pharmaceuticals in 2003.
科学的研究の応用
3-cyclopentyl-N-(4-methyl-3-nitrophenyl)propanamide has been extensively studied for its potential to improve cognitive function in both animals and humans. In animal studies, 3-cyclopentyl-N-(4-methyl-3-nitrophenyl)propanamide has been shown to enhance learning and memory in rats and monkeys. In human studies, 3-cyclopentyl-N-(4-methyl-3-nitrophenyl)propanamide has been found to improve working memory, attention, and executive function in healthy volunteers and individuals with schizophrenia.
特性
IUPAC Name |
3-cyclopentyl-N-(4-methyl-3-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-11-6-8-13(10-14(11)17(19)20)16-15(18)9-7-12-4-2-3-5-12/h6,8,10,12H,2-5,7,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNSNMUZCAFQFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC2CCCC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

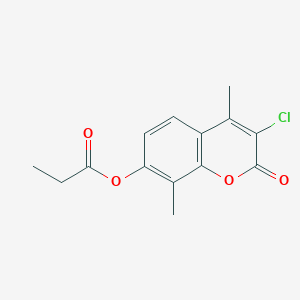
![2-{[3-(4-methoxyphenyl)acryloyl]amino}benzamide](/img/structure/B5842553.png)
![N'-{[2-(2-chlorophenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5842561.png)
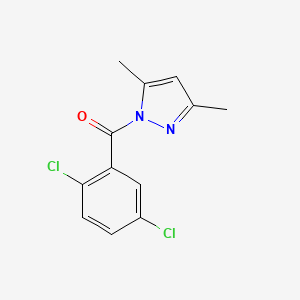
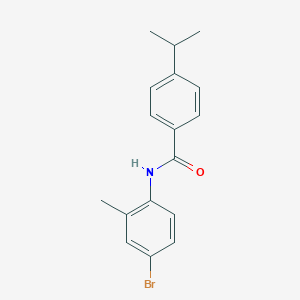
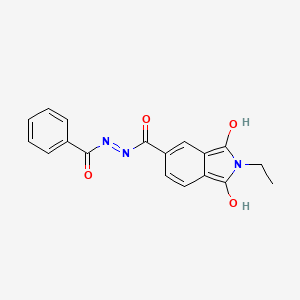
![N'-[4-(dimethylamino)benzylidene]tricyclo[4.3.1.1~3,8~]undecane-1-carbohydrazide](/img/structure/B5842605.png)
![N-[2-(4-fluorophenyl)ethyl]-2-nitrobenzamide](/img/structure/B5842606.png)
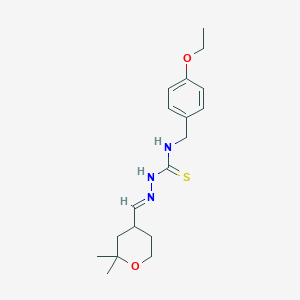
![7-(3-chlorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5842611.png)
